6-{1-[2-(4-chlorophenyl)-2-oxoethyl]-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl}-N-phenylhexanamide
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Overview
Description
6-{1-[2-(4-CHLOROPHENYL)-2-OXOETHYL]-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}-N-PHENYLHEXANAMIDE is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core, a chlorophenyl group, and a phenylhexanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{1-[2-(4-CHLOROPHENYL)-2-OXOETHYL]-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}-N-PHENYLHEXANAMIDE involves multiple steps, starting with the preparation of the thieno[3,2-d]pyrimidine core. This core is typically synthesized through a cyclization reaction involving a suitable precursor, such as a thienylamine and a carbonyl compound. The reaction conditions often include the use of a strong acid catalyst and elevated temperatures to facilitate the cyclization process .
Once the thieno[3,2-d]pyrimidine core is obtained, it undergoes further functionalization to introduce the chlorophenyl and phenylhexanamide groups. This is achieved through a series of substitution reactions, where the appropriate reagents are used to replace specific hydrogen atoms on the core structure with the desired functional groups .
Industrial Production Methods
In an industrial setting, the production of 6-{1-[2-(4-CHLOROPHENYL)-2-OXOETHYL]-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}-N-PHENYLHEXANAMIDE is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of reaction parameters, such as temperature, pressure, and pH, to achieve consistent results. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the final product from impurities .
Chemical Reactions Analysis
Types of Reactions
6-{1-[2-(4-CHLOROPHENYL)-2-OXOETHYL]-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}-N-PHENYLHEXANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound .
Scientific Research Applications
6-{1-[2-(4-CHLOROPHENYL)-2-OXOETHYL]-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}-N-PHENYLHEXANAMIDE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-{1-[2-(4-CHLOROPHENYL)-2-OXOETHYL]-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}-N-PHENYLHEXANAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A similar compound with a pyrazolo[3,4-d]pyrimidine core, known for its anticancer and antimicrobial activities.
Thieno[3,4-b]pyridine: Another related compound with a thieno[3,4-b]pyridine structure, studied for its potential therapeutic applications.
Uniqueness
6-{1-[2-(4-CHLOROPHENYL)-2-OXOETHYL]-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}-N-PHENYLHEXANAMIDE stands out due to its unique combination of functional groups and its potential for diverse biological activities. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C26H24ClN3O4S |
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Molecular Weight |
510.0 g/mol |
IUPAC Name |
6-[1-[2-(4-chlorophenyl)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]-N-phenylhexanamide |
InChI |
InChI=1S/C26H24ClN3O4S/c27-19-12-10-18(11-13-19)22(31)17-30-21-14-16-35-24(21)25(33)29(26(30)34)15-6-2-5-9-23(32)28-20-7-3-1-4-8-20/h1,3-4,7-8,10-14,16H,2,5-6,9,15,17H2,(H,28,32) |
InChI Key |
FBFVESQWMITSPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCCCCN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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